molecular formula C18H22N2O2 B1384913 N-(3-Aminophenyl)-2-(pentyloxy)benzamide CAS No. 1020722-53-5

N-(3-Aminophenyl)-2-(pentyloxy)benzamide

Cat. No.: B1384913
CAS No.: 1020722-53-5
M. Wt: 298.4 g/mol
InChI Key: NEISTAOIXWUOJN-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(pentyloxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and a pentyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-hydroxybenzoic acid with pentanol in the presence of a dehydrating agent such as thionyl chloride to form 2-(pentyloxy)benzoic acid.

    Amination Reaction: The 2-(pentyloxy)benzoic acid is then reacted with 3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-nitrophenyl)-2-(pentyloxy)benzamide.

    Reduction Reaction: The nitro group in N-(3-nitrophenyl)-2-(pentyloxy)benzamide is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Aminophenyl)-2-(pentyloxy)benzamide can undergo oxidation reactions where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various derivatives, such as converting the benzamide group to a benzylamine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions using alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophilic catalysts.

Major Products:

    Oxidation: N-(3-Nitrophenyl)-2-(pentyloxy)benzamide.

    Reduction: N-(3-Aminophenyl)-2-(pentyloxy)benzylamine.

    Substitution: N-(3-Aminophenyl)-2-(alkoxy)benzamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of novel materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of bioactive compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Studied for its ability to modulate biological pathways and molecular targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The benzamide core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    N-(3-Aminophenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

    N-(3-Aminophenyl)-4-(pentyloxy)benzamide: Similar structure but with the pentyloxy group at the 4-position instead of the 2-position.

Uniqueness:

  • The specific positioning of the pentyloxy group at the 2-position in N-(3-Aminophenyl)-2-(pentyloxy)benzamide can result in unique chemical and biological properties compared to its analogs.
  • The combination of the aminophenyl and pentyloxy groups in this specific arrangement can enhance its potential applications in various fields.

Properties

IUPAC Name

N-(3-aminophenyl)-2-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-3-6-12-22-17-11-5-4-10-16(17)18(21)20-15-9-7-8-14(19)13-15/h4-5,7-11,13H,2-3,6,12,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISTAOIXWUOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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